4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile
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Overview
Description
4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile is a compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
Compounds of the quinoline class have been known to interact with a variety of biological targets, contributing to their diverse pharmacological activities .
Mode of Action
Quinoline derivatives have been shown to interact with their targets in a variety of ways, often leading to changes in cellular function .
Biochemical Pathways
Quinoline derivatives are known to influence a variety of biochemical pathways, often resulting in downstream effects that contribute to their pharmacological activities .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of a compound, influencing its therapeutic efficacy and potential side effects .
Result of Action
Quinoline derivatives have been associated with a range of biological activities, suggesting that they may exert diverse effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly impact the pharmacokinetics and pharmacodynamics of a compound, potentially affecting its therapeutic efficacy and safety profile .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile typically involves the reaction of anthranilic acid derivatives with suitable reagents. One common method includes the reaction of anthranilic acid with acetic anhydride and subsequent cyclization . Another method involves the use of diethyl malonate and aromatic amines in the presence of a catalyst such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the carbonyl group to yield different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline-2,4-diones, while reduction can produce hydroquinoline derivatives .
Scientific Research Applications
4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes and pigments due to its chemical stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid: Known for its diuretic activity.
4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid: Exhibits analgesic effects.
Ethyl 4-hydroxy-5-methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate: Used in various chemical syntheses.
Uniqueness
4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of a hydroxy group, a carbonitrile group, and a quinoline core makes it a versatile compound for various applications .
Properties
IUPAC Name |
4-hydroxy-1-methyl-2-oxoquinoline-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c1-13-9-5-3-2-4-7(9)10(14)8(6-12)11(13)15/h2-5,14H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOVQZHGSZJKNEH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)C#N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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